1-(3,4-Dichlorophenyl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea

Catalog No.
S2648542
CAS No.
1421494-82-7
M.F
C17H16Cl2N2O3
M. Wt
367.23
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dichlorophenyl)-3-(2-(2,3-dihydrobenzofuran...

CAS Number

1421494-82-7

Product Name

1-(3,4-Dichlorophenyl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea

Molecular Formula

C17H16Cl2N2O3

Molecular Weight

367.23

InChI

InChI=1S/C17H16Cl2N2O3/c18-13-3-2-12(8-14(13)19)21-17(23)20-9-15(22)10-1-4-16-11(7-10)5-6-24-16/h1-4,7-8,15,22H,5-6,9H2,(H2,20,21,23)

InChI Key

KXVVFAREJKLAPV-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O

Solubility

not available

This compound is likely an organic molecule containing several functional groups. The presence of a urea moiety (H2N-CO-NH2) suggests it could be related to herbicides or pharmaceuticals, as many urea-based compounds have these applications []. The 3,4-dichlorophenyl group might indicate potential herbicidal properties, similar to the well-known herbicide Diuron []. The 2,3-dihydrobenzofuran-5-yl and hydroxyethyl groups are less common functional groups, making it difficult to predict its specific origin or significance without further research.


Molecular Structure Analysis

The key features of the molecule include:

  • Urea moiety: This functional group can form hydrogen bonds, potentially contributing to the compound's solubility and interactions with other molecules.
  • 3,4-Dichlorophenyl group: The presence of chlorine atoms suggests potential electron-withdrawing properties, which could influence reactivity.
  • 2,3-Dihydrobenzofuran-5-yl group: This less common group is a bicyclic aromatic ring with a fused oxygen-containing ring. Its specific role requires further investigation.
  • Hydroxyethyl group: The presence of an alcohol (OH) group suggests potential for hydrogen bonding and some level of polarity.

Chemical Reactions Analysis

  • Urea formation: The urea group likely forms through the condensation of an amine and an isocyanate [].
  • Hydrolysis: The hydroxyethyl group could potentially undergo hydrolysis reactions under acidic or basic conditions.

XLogP3

3

Dates

Modify: 2023-08-16

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